molecular formula C5H4Br2N2 B2526272 2-Bromo-5-(bromomethyl)pyrazine CAS No. 1382866-97-8

2-Bromo-5-(bromomethyl)pyrazine

Cat. No.: B2526272
CAS No.: 1382866-97-8
M. Wt: 251.909
InChI Key: OIUHGRNWMIPDEV-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)pyrazine is an organic compound with the molecular formula C5H4Br2N2 It is a derivative of pyrazine, characterized by the presence of two bromine atoms attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(bromomethyl)pyrazine typically involves the bromination of 5-methylpyrazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(bromomethyl)pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido, thiocyano, or methoxy derivatives.

    Oxidation: Formation of pyrazine-2,5-dicarboxylic acid.

    Reduction: Formation of 5-methylpyrazine.

Scientific Research Applications

2-Bromo-5-(bromomethyl)pyrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(bromomethyl)pyrazine involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating various substitution reactions. The compound can also participate in redox reactions, altering its oxidation state and forming different pyrazine derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylpyrazine
  • 2,5-Dibromopyrazine
  • 5-Bromo-2-methylpyrazine

Uniqueness

2-Bromo-5-(bromomethyl)pyrazine is unique due to the presence of both bromine atoms on the pyrazine ring, which provides distinct reactivity patterns compared to other similar compounds. This dual bromination allows for a wider range of chemical transformations and applications in various fields of research .

Properties

IUPAC Name

2-bromo-5-(bromomethyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-1-4-2-9-5(7)3-8-4/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUHGRNWMIPDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1382866-97-8
Record name 2-bromo-5-(bromomethyl)pyrazine
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